
5-Chloro-2-phenyl-1,3-benzoxazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-phenylbenzo[d]oxazol-6-ol is a chemical compound with the molecular formula C13H8ClNO It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a chlorinated benzoyl chloride derivative in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for 5-Chloro-2-phenylbenzo[d]oxazol-6-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-Chloro-2-phenylbenzo[d]oxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
5-Chloro-2-phenylbenzo[d]oxazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme.
相似化合物的比较
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but lacks the chlorine substituent.
5-Chloro-2-phenylbenzo[d]thiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Phenylbenzoxazole: Another benzoxazole derivative with different substituents.
Uniqueness
5-Chloro-2-phenylbenzo[d]oxazol-6-ol is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its hydrophobic interactions in biological systems.
属性
CAS 编号 |
136742-04-6 |
|---|---|
分子式 |
C13H8ClNO2 |
分子量 |
245.66 g/mol |
IUPAC 名称 |
5-chloro-2-phenyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C13H8ClNO2/c14-9-6-10-12(7-11(9)16)17-13(15-10)8-4-2-1-3-5-8/h1-7,16H |
InChI 键 |
IVBUMMCLIHGEND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



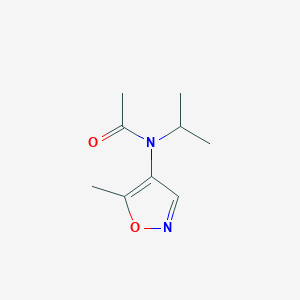
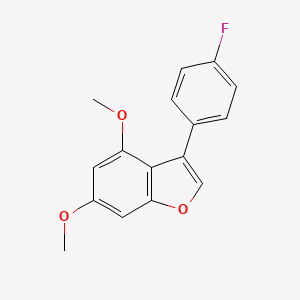
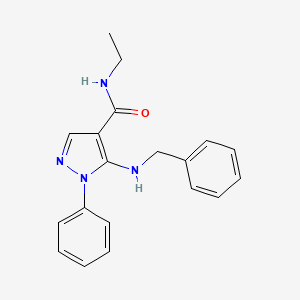
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

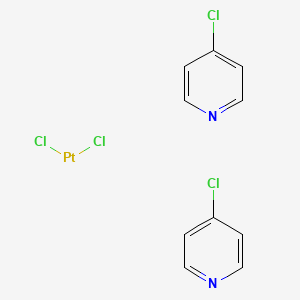
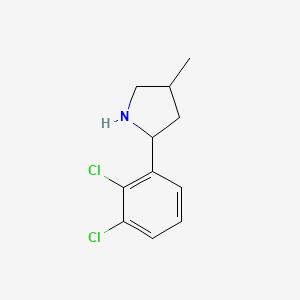
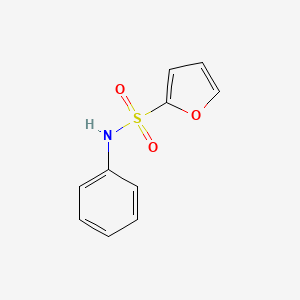

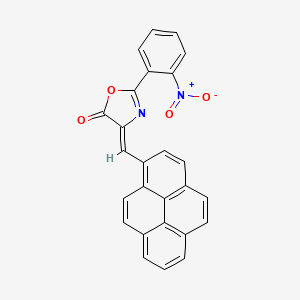


![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
